

1-Methylcyclobutanecarboxylic acid CAS number 32936-76-8 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcyclobutanecarboxylic acid**

Cat. No.: **B1314321**

[Get Quote](#)

An In-depth Technical Guide to **1-Methylcyclobutanecarboxylic Acid** (CAS: 32936-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutanecarboxylic acid, identified by CAS Number 32936-76-8, is a cyclic carboxylic acid featuring a strained cyclobutane ring.^[1] This structural motif makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.^[1] Its compact, three-dimensional structure is of significant interest to medicinal chemists, who utilize it to explore chemical space and introduce properties like metabolic stability or improved binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, applications, and safety protocols.

Physicochemical and Computed Properties

1-Methylcyclobutanecarboxylic acid is typically a colorless to pale yellow liquid at room temperature.^[1] It has moderate solubility in polar solvents and is more readily soluble in organic solvents.^[1] The quantitative properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	32936-76-8	[1] [2]
Molecular Formula	C ₆ H ₁₀ O ₂	[2] [3] [4]
Molecular Weight	114.14 g/mol	[1] [3]
Appearance	Colorless liquid	[1] [4]
Boiling Point	203.5 °C at 760 mmHg	[5] [6]
Density	1.123 g/cm ³	[5] [6]
Flash Point	91.8 °C	[6]
pKa (Predicted)	5.00 ± 0.20	[4] [5]
XLogP3-AA	1.1	[3] [4]
Topological Polar Surface Area	37.3 Å ²	[3] [4]
Hydrogen Bond Donor Count	1	[3] [6]
Hydrogen Bond Acceptor Count	2	[3] [6]

Spectroscopic Analysis (Predicted)

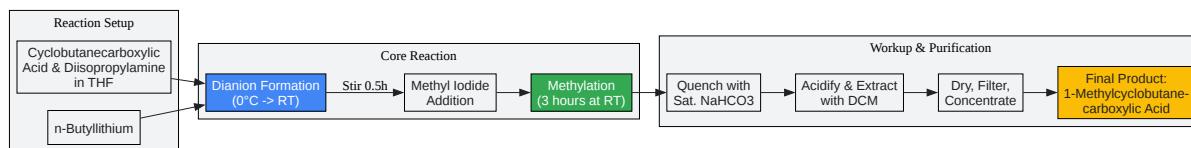
While experimental spectra for this specific compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.

Spectroscopy	Predicted Key Features
¹ H NMR	~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). ~1.8-2.5 ppm (multiplets, 6H): Cyclobutane ring protons (-CH ₂ -). ~1.3 ppm (singlet, 3H): Methyl protons (-CH ₃).
¹³ C NMR	~180-185 ppm: Carboxylic acid carbon (-COOH). ~120-140 ppm: Quaternary carbon of the cyclobutane ring. ~30-40 ppm: Methylene carbons of the cyclobutane ring (-CH ₂ -). ~20-30 ppm: Methyl carbon (-CH ₃).
IR Spectroscopy	~2500-3300 cm ⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm ⁻¹ (strong): C=O (carbonyl) stretch. ~2950-2850 cm ⁻¹ : C-H stretch (aliphatic).
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 114 (may be weak or absent). Key Fragments: m/z = 99 (loss of -CH ₃), m/z = 69 (loss of -COOH), m/z = 57.

Synthesis and Purification

A common and effective method for the preparation of **1-methylcyclobutanecarboxylic acid** is the α -methylation of cyclobutanecarboxylic acid. This involves the formation of a dianion using a strong base, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol: Synthesis via Methylation


The following protocol is adapted from a documented synthetic method.[\[5\]](#)

- **Base Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (approx. 2.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
- **Lithiation:** Slowly add n-butyllithium (approx. 2.4 equivalents) to the solution while maintaining the temperature at 0 °C. Stir for 10-15 minutes to form lithium diisopropylamide

(LDA).

- Dianion Formation: Add cyclobutanecarboxylic acid (1.0 equivalent) to the LDA solution. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the dianion.
- Methylation: Slowly add methyl iodide (approx. 1.3 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
- Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a saturated sodium bicarbonate (NaHCO_3) solution to quench any remaining reagents and dissolve the lithium carboxylate salt.
- Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove neutral impurities. Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., HCl). Extract the acidified aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **1-methylcyclobutanecarboxylic acid**. Further purification can be achieved via vacuum distillation if necessary.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **1-methylcyclobutanecarboxylic acid**.

Applications in Research and Drug Development

While primarily used as a laboratory chemical for research and development, the true value of **1-methylcyclobutanecarboxylic acid** lies in its utility as a structural motif in medicinal chemistry.[1][2]

- Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic acid handle allows for standard transformations into esters, amides, and other functional groups, enabling its incorporation into larger scaffolds.[1][4][5]
- Bioisosteric Replacement: The 1-methylcyclobutane group is a valuable bioisostere. In drug design, it can be used to replace other common groups, such as a gem-dimethyl, tert-butyl, or even a phenyl ring, to modulate a compound's physicochemical properties. This substitution can lead to:
 - Improved Metabolic Stability: The quaternary carbon and strained ring can block sites of metabolic oxidation.
 - Enhanced Solubility: Replacing larger, more lipophilic groups can improve aqueous solubility.
 - Modified Conformation: The rigid cyclobutane ring restricts bond rotation, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Role as a Bioisostere

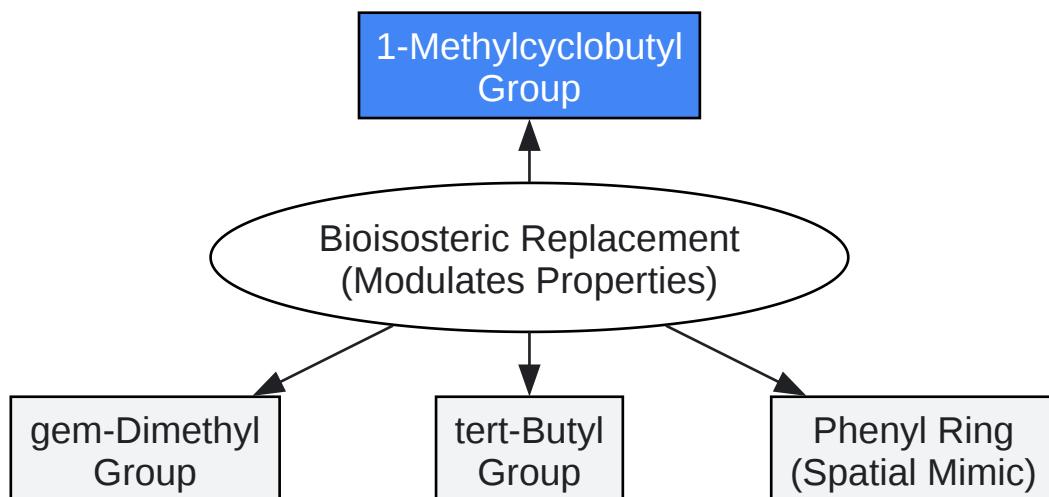

[Click to download full resolution via product page](#)

Diagram 2: The 1-methylcyclobutyl group as a bioisostere for common chemical motifs.

Safety and Handling

1-Methylcyclobutane carboxylic acid is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	[3][5]
Skin Irritation	H315	Causes skin irritation.	[2][3]
Eye Irritation	H319 / H318	Causes serious eye irritation / damage.	[2][3]
Respiratory Irritation	H335	May cause respiratory irritation.	[2][3]
GHS Pictogram	GHS07	Exclamation Mark	[2][5]

Safe Handling and Storage

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors, mist, or fumes.[2]
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][6]
- Disposal: Dispose of waste material at an authorized incinerator or through a licensed waste disposal company, in accordance with local and national regulations.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [1-Methylcyclobutanecarboxylic acid CAS number 32936-76-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314321#1-methylcyclobutanecarboxylic-acid-cas-number-32936-76-8-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com